molecular formula C24H24N4O4 B2535918 2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 1113106-93-6

2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2535918
CAS No.: 1113106-93-6
M. Wt: 432.48
InChI Key: SKVJAOXHNCNERL-UHFFFAOYSA-N
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Description

The compound 2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one features a hybrid heterocyclic scaffold comprising a 1,2,4-oxadiazole ring fused to a dihydropyridazinone core. Key structural attributes include:

  • Oxadiazole moiety: Substituted at position 3 with a 3-methoxy-4-(isopropoxy)phenyl group, contributing steric bulk and electron-donating effects.
  • Dihydropyridazinone core: A partially saturated pyridazinone ring substituted at position 6 with a phenyl group and at position 2 with an ethyl linker to the oxadiazole. The compound’s design aligns with trends in medicinal chemistry, where oxadiazoles are valued for metabolic stability and pyridazinones for hydrogen-bonding capacity .

Properties

IUPAC Name

2-[2-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-16(2)31-20-11-9-18(15-21(20)30-3)24-25-22(32-27-24)13-14-28-23(29)12-10-19(26-28)17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVJAOXHNCNERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the dihydropyridazinone moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .

Scientific Research Applications

2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone/Oxadiazole Hybrids

Compound F839-0554 (6-[4-(propan-2-yl)phenyl]-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyridazin-3(2H)-one) :

  • Core similarity: Shares a pyridazinone-oxadiazole backbone.
  • Substituent differences: Oxadiazole substituent: 4-Trifluoromethylphenyl (electron-withdrawing) vs. 3-methoxy-4-isopropoxyphenyl (electron-donating) in the target compound. Pyridazinone substituent: 4-Isopropylphenyl vs. 6-phenyl in the target.
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance but may reduce aqueous solubility compared to the target’s alkoxy groups.

Pyrazoline Derivatives ()

1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) :

  • Core difference: Pyrazoline (5-membered ring with two adjacent nitrogens) vs. pyridazinone (6-membered ring with two nitrogens).
  • Substituents : 4-Methoxyphenyl at position 5 and 3,4-dimethylphenyl at position 1.
  • Synthesis : Achieved via chalcone cyclization with hydrazine derivatives (80% yield, m.p. 120–124°C).
  • Key contrast: Pyrazolines generally exhibit lower thermal stability than pyridazinones due to ring strain.

Triazolo-Thiadiazinone Hybrids ()

3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (6) :

  • Complexity: Features fused triazolo-thiadiazinone and pyrrolo-thiazolo-pyrimidine rings.
  • Functional groups : Includes sulfur and nitrogen-rich heterocycles, contrasting with the oxygen-dominated oxadiazole in the target compound.
  • Synthesis : Multi-step reactions involving chlorinated intermediates, highlighting greater synthetic complexity than the target’s likely pathway.

Physicochemical Comparison

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Solubility Trends
Target Compound Oxadiazole-Pyridazinone 3-Methoxy-4-isopropoxyphenyl, 6-phenyl Not reported Not reported Moderate (polar groups)
F839-0554 Oxadiazole-Pyridazinone 4-Trifluoromethylphenyl, 4-isopropyl Not reported Not reported Low (CF3, hydrophobic)
1h (Pyrazoline) Pyrazoline 4-Methoxyphenyl, 3,4-dimethylphenyl 120–124 80 High (polar solvents)
2h (Pyrazoline) Pyrazoline 4-Ethoxyphenyl, 3,4-dimethylphenyl 102–106 85 Moderate (ethoxy group)

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